molecular formula C9H8N4O2 B6301641 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2230521-72-7

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B6301641
CAS No.: 2230521-72-7
M. Wt: 204.19 g/mol
InChI Key: GZWFCGYTSZKHJM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[3,4-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclopropyl group can be introduced through cyclopropanation reactions. The final step often involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. One notable target is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable scaffold for drug design .

Properties

IUPAC Name

1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFCGYTSZKHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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